Cevine hydrochloride

Description

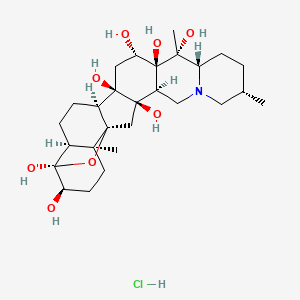

Cevine hydrochloride is a triterpene alkaloid derived from plants in the Veratrum genus, such as Veratrum album and Veratrum viride. Structurally, it contains a hemiacetal functional group and a steroidal backbone with hydroxyl and amine substituents . Its reactivity with halogenated aldehydes (e.g., chloral, bromal) in carbon disulfide (CS₂) solutions forms insoluble ether adducts, a property exploited for qualitative chemical testing . These reactions produce crystalline solids with distinct melting points (e.g., 209°C for the cevine-chloral adduct), and the stoichiometric loss of reactants during synthesis (~26–27% for chloral) highlights its precise binding behavior .

Properties

CAS No. |

6363-63-9 |

|---|---|

Molecular Formula |

C27H44ClNO8 |

Molecular Weight |

546.1 g/mol |

IUPAC Name |

(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22R,23R,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-1,10,11,12,14,22,23-heptol;hydrochloride |

InChI |

InChI=1S/C27H43NO8.ClH/c1-14-4-7-18-22(3,31)26(34)17(12-28(18)11-14)24(33)13-25-16(23(24,32)10-20(26)30)6-5-15-21(25,2)9-8-19(29)27(15,35)36-25;/h14-20,29-35H,4-13H2,1-3H3;1H/t14-,15-,16-,17-,18-,19+,20-,21-,22+,23+,24+,25+,26-,27+;/m0./s1 |

InChI Key |

BOPCVKJJANJMDO-GZZQGWMXSA-N |

SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O.Cl |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@H]6[C@]7([C@]5(C[C@]4([C@@H]3CN2C1)O)O[C@]6([C@@H](CC7)O)O)C)O)O)O)(C)O.Cl |

Canonical SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O.Cl |

Related CAS |

124-98-1 (Parent) |

Synonyms |

cevin cevine cevine hydrochloride cevine hydrochloride-hydrate cevine potassium salt sabadinine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cevadine

Cevadine, another Veratrum alkaloid, shares structural similarities with cevine but differs in functional groups and reactivity:

- Reactivity with Halogenated Aldehydes :

| Compound | Reactant | Product Melting Point (°C) | Reactant Loss (%) | |

|---|---|---|---|---|

| Cevadine | Chloral | 220 | — | |

| Cevine | Chloral | 209 | 27.20 |

Cevadine’s adducts exhibit higher thermal stability (melting point 220°C vs. 209°C for cevine), suggesting stronger intermolecular forces in its crystalline structure. Unlike cevine, cevadine’s residual resinous material retains its original alkaloid properties post-reaction, indicating incomplete conversion .

Veracevine and Cevagenine

These triterpene alkaloids, like cevine, undergo transformations under acidic conditions (e.g., Bi₂O₃/AcOH system) to form hydroxy-δ-lactone derivatives. Key differences include:

- Reaction Pathways :

- Physiological Implications: Additive products (e.g., cevine-chloral) may retain the bioactivity of both reactants, whereas lactone derivatives likely exhibit novel pharmacological profiles due to altered ring systems .

Cevimeline Hydrochloride

Though name-similar, cevimeline hydrochloride (C₁₀H₁₇NOS·HCl·½H₂O) is a synthetic muscarinic agonist used for xerostomia, unrelated to cevine’s triterpene structure. Its HPLC detection limits (5 ng/mL in blood) and metabolism pathways (e.g., urine retention time: 29 min) highlight its pharmaceutical optimization, contrasting with cevine’s natural alkaloid focus .

Research Findings and Implications

- Synthetic Utility : Cevine’s adducts serve as models for studying alkaloid-halogen interactions, with applications in developing water-detection assays .

- Structural Insights : Melting point disparities between cevine and cevadine adducts underscore the role of hydroxyl and amine groups in crystal packing .

- Biological Relevance : The retention of cevadine’s properties in adducts vs. cevine’s transformative reactivity suggests divergent mechanisms in alkaloid-based drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.